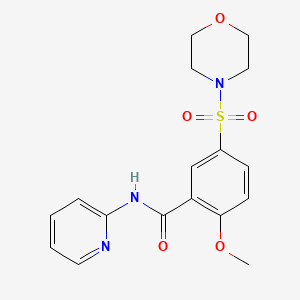

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-15-6-5-13(26(22,23)20-8-10-25-11-9-20)12-14(15)17(21)19-16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHINKBMBBPMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Benzamide Core: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 2-methoxy-N-(pyridin-2-yl)benzamide.

Introduction of the Morpholinylsulfonyl Group: The benzamide intermediate is then reacted with morpholine and sulfur trioxide to introduce the morpholinylsulfonyl group at the 5-position of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of a nitro group can yield an aminated benzamide.

Scientific Research Applications

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes and interactions.

Medicine: This compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound shares core benzamide features with several analogues, differing primarily in sulfonyl and amide substituents:

*Calculated based on molecular formulas.

Key Observations:

- Sulfonyl Groups: The morpholin-4-ylsulfonyl group in the target compound likely improves water solubility compared to ethylsulfonyl () or methylsulfonyl () groups due to the polar morpholine ring .

- Amide Substituents: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets, whereas the ethylpyrrolidinylmethyl group () could increase membrane permeability due to its lipophilic nature .

Pharmacological and Physicochemical Properties

- Solubility: The LogP of -1.82 for ’s methylsulfonyl derivative indicates high hydrophilicity, suggesting that sulfonyl groups paired with polar moieties (e.g., morpholine) in the target compound may optimize solubility for oral bioavailability .

- In contrast, the thiazolidinyl group in ’s compound is associated with PPAR-γ agonism, highlighting substituent-dependent target selectivity .

Biological Activity

2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure features a morpholine ring, a pyridine moiety, and a sulfonamide group, which are significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The sulfonamide group in 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide may enhance its interaction with target proteins involved in cancer proliferation.

Table 1: Antitumor Efficacy of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide | MCF-7 | TBD | c-Abl inhibition |

| N-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | A549 | TBD | EGFR inhibition |

| 4-methyl-3-(pyridin-2-ylamino)benzamide | HeLa | TBD | Apoptosis induction |

Note: TBD = To Be Determined

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Similar morpholine derivatives have been documented to inhibit nitric oxide production and pro-inflammatory cytokines, suggesting that 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide may possess similar effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the morpholine and sulfonamide groups is believed to enhance binding affinity to target enzymes or receptors. Studies on analogous compounds indicate that modifications in these regions can lead to increased potency.

Case Studies

- Neuroprotective Effects : A related study on 4-methyl derivatives revealed their potential as c-Abl inhibitors with neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. This suggests that similar mechanisms might be applicable to 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide, particularly in neuroprotection through c-Abl inhibition .

- Antibacterial Activity : Compounds with similar morpholine structures have been evaluated for antibacterial properties. The mechanism often involves disruption of bacterial cell membrane integrity, leading to cell lysis. This raises the possibility that our compound may exhibit antibacterial activity as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.